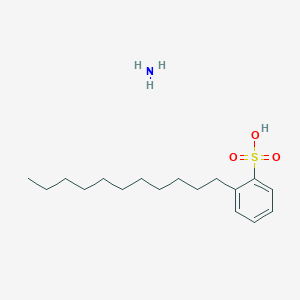

azanium 2-undecylbenzenesulfonate

Description

Benzenesulfonic acid, undecyl-, ammonium salt (CAS 61931-75-7) is an anionic surfactant composed of a benzenesulfonic acid backbone substituted with an undecyl (C₁₁H₂₃) alkyl chain and neutralized by an ammonium counterion . Its molecular formula is C₁₇H₃₁NO₃S, with a molecular weight of approximately 329.5 g/mol. The compound is structurally similar to other alkylbenzenesulfonate salts but distinguished by its specific alkyl chain length and ammonium cation.

As a surfactant, it reduces surface tension in aqueous solutions, making it valuable in industrial and commercial applications such as detergents, emulsifiers, and dispersants . Its ammonium salt form enhances water solubility compared to free acid or metal salt counterparts, facilitating formulation in liquid products .

Properties

CAS No. |

61931-75-7 |

|---|---|

Molecular Formula |

C17H31NO3S |

Molecular Weight |

329.5 g/mol |

IUPAC Name |

azanium 2-undecylbenzenesulfonate |

InChI |

InChI=1S/C17H28O3S.H3N/c1-2-3-4-5-6-7-8-9-10-13-16-14-11-12-15-17(16)21(18,19)20;/h11-12,14-15H,2-10,13H2,1H3,(H,18,19,20);1H3 |

InChI Key |

LZUMCTSZZMZIJH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)O.N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Benzenesulfonic Acid, Undecyl-, Ammonium Salt

The preparation of benzenesulfonic acid, undecyl-, ammonium salt generally involves two key stages: sulfonation of undecylbenzene to form the corresponding sulfonic acid, followed by neutralization with an ammonium source to form the ammonium salt. Several sulfonation techniques and neutralization protocols have been documented in the literature and patents, each with specific advantages and limitations.

Sulfonation of Undecylbenzene

Sulfonation is the critical step where the undecylbenzene substrate is converted into benzenesulfonic acid, undecyl- via electrophilic aromatic substitution with sulfonating agents. The common sulfonating agents and methods include:

Sulfuric Acid Sulfonation

- Process: Undecylbenzene is reacted with concentrated sulfuric acid (H2SO4), typically at temperatures between 30°C and 70°C to optimize reaction kinetics without degrading the substrate.

- Reaction Conditions: The reaction is performed under controlled temperature to prevent side reactions and degradation. The sulfonation proceeds with the formation of water as a byproduct.

- Advantages: Mild reaction conditions, relatively simple post-treatment, and high conversion rates.

- Disadvantages: Water generated during the reaction lowers sulfuric acid concentration, requiring excess acid or oleum for difficult sulfonations.

- Example: In a laboratory-scale synthesis, 35 mL of undecylbenzene was slowly added to 35 mL of 98% sulfuric acid under stirring, maintaining temperature below 40°C, then heated to 60–70°C for 2 hours to complete sulfonation.

Sulfur Trioxide (SO3) Sulfonation

- Process: SO3 is used as a sulfonating agent, either as a gas or dissolved in a solvent or diluted with air/inert gas to moderate its high reactivity.

- Reaction Characteristics: The reaction is highly exothermic and extremely fast, often instantaneous.

- Advantages: No water is formed, allowing near-theoretical amounts of SO3 to be used, resulting in minimal waste.

- Disadvantages: High reactivity causes side reactions including sulfone formation, requiring careful dilution and complex post-treatment.

- Notes: Due to the reactivity of SO3, the process demands stringent control to minimize by-products.

Chlorosulfonic Acid Sulfonation

- Process: Chlorosulfonic acid (ClSO3H), a complex of SO3 and HCl, is used to sulfonate undecylbenzene.

- Advantages: The reaction is irreversible, fast, and yields high product purity.

- Disadvantages: Toxicity of chlorosulfonic acid and generation of hydrogen chloride gas during reaction require special handling and safety measures.

Neutralization to Form Ammonium Salt

After sulfonation, the benzenesulfonic acid, undecyl- is neutralized with an ammonium base to form the ammonium salt.

- Neutralizing Agents: Ammonium hydroxide or ammonium salts (e.g., ammonium carbonate, ammonium sulfate) can be used.

- Typical Procedure: The sulfonated organic phase is treated with aqueous ammonium hydroxide solution at controlled temperature (40–50°C) to adjust pH to neutral or slightly basic (pH 7–8).

- Salting-Out: Addition of sodium chloride or other salts may be used to facilitate phase separation and purification of the ammonium salt product.

Alternative Preparation via Neutralization in Liquid Sulfur Dioxide

A patented method describes the neutralization of benzenesulfonic acid dissolved in liquid sulfur dioxide with ammonium salts or other alkali salts to produce dry, free-flowing sulfonate salts.

- Process: Benzene sulfonic acid is dissolved in liquid SO2, then neutralized with ammonium salts such as ammonium sulfite or carbonate.

- Advantages: Efficient removal of gaseous byproducts (SO2 or CO2), yielding pure, dry sulfonate salts.

- Application: This method is adaptable for aromatic sulfonic acids and their ammonium salts, potentially including undecyl derivatives.

Data Table: Summary of Preparation Methods

| Preparation Step | Method/Agent | Conditions | Advantages | Disadvantages/Notes |

|---|---|---|---|---|

| Sulfonation | Sulfuric acid (H2SO4) | 30–70°C, 2 hours | Mild conditions, high conversion | Water formation reduces acid concentration |

| Sulfonation | Sulfur trioxide (SO3) | Rapid, exothermic, diluted SO3 | No water byproduct, minimal waste | Side reactions, complex post-treatment |

| Sulfonation | Chlorosulfonic acid (ClSO3H) | Fast, stoichiometric | Irreversible, high yield | Toxicity, HCl gas evolution |

| Neutralization | Ammonium hydroxide or salts | 40–50°C, pH 7–8 | Simple neutralization, good phase separation | Requires controlled pH and temperature |

| Neutralization (patent) | Ammonium salts in liquid SO2 | Low temperature, agitation | Produces dry, pure salts | Requires handling of liquid SO2 |

| Purification | Fluoroboric acid treatment | Organic solvent dispersion | Removes halide contaminants | Specific to quaternary ammonium salts |

Research Discoveries and Considerations

- Reaction Optimization: Temperature and reagent concentration critically influence sulfonation yield and purity. Optimal sulfonation temperatures range from 30°C to 70°C to balance reaction speed and substrate stability.

- Thermal Stability: The ammonium salt exhibits good thermal stability up to approximately 200°C before significant degradation occurs, making it suitable for industrial applications requiring heat resistance.

- Surfactant Properties: The amphiphilic nature of benzenesulfonic acid, undecyl-, ammonium salt enhances its emulsifying and foaming capabilities, which are improved by controlling the purity and molecular structure during synthesis.

- Environmental and Safety Aspects: Use of chlorosulfonic acid and sulfur trioxide demands strict safety protocols due to toxicity and corrosiveness. Neutralization steps must be carefully controlled to avoid excessive pH and byproduct formation.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, undecyl-, ammonium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to produce sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide group.

Substitution: The sulfonic acid group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like sodium hydroxide and various alkyl halides are employed.

Major Products Formed

The major products formed from these reactions include sulfonamides, sulfonyl chlorides, and various substituted benzenesulfonic acid derivatives .

Scientific Research Applications

Surfactant Applications

Benzenesulfonic acid derivatives are primarily used as surfactants in various formulations. Their amphiphilic nature allows them to reduce surface tension, making them effective in:

- Pesticide Formulations : Used as inert ingredients in pesticide formulations, benzenesulfonic acid derivatives enhance the efficacy of active ingredients by improving wetting and spreading properties on plant surfaces. They are recognized for their safety in agricultural applications, with evaluations indicating no significant risk from exposure through food or water sources .

- Enhanced Oil Recovery : The compound is utilized in surfactant-enhanced oil recovery (SEOR) processes. It aids in the mobilization of non-aqueous phase liquids (NAPLs) such as petroleum hydrocarbons, facilitating their extraction from contaminated sites. Field applications have demonstrated its effectiveness in improving sweep efficiency during recovery operations .

Industrial Applications

Benzenesulfonic acid, undecyl-, ammonium salt finds utility in several industrial processes:

- Emulsifiers : It serves as an emulsifier in the production of various products including paints, coatings, and personal care items. Its ability to stabilize emulsions makes it valuable in formulations requiring consistent texture and appearance .

- Cleaning Agents : The compound is employed in the formulation of cleaning agents due to its excellent wetting properties. It effectively removes dirt and grease from surfaces, making it popular in household and industrial cleaners.

Cosmetic and Personal Care Products

In the cosmetic industry, benzenesulfonic acid derivatives are used for their surfactant properties:

- Skin Cleansers : They are included in formulations for skin cleansers and shampoos where they help to create lather and remove impurities without stripping natural oils from the skin or hair .

- Stabilizers in Formulations : The compound acts as a stabilizer in various cosmetic emulsions, ensuring product consistency and efficacy over time.

Case Study 1: Agricultural Use

A study conducted by the U.S. Environmental Protection Agency evaluated the use of alkylbenzenesulfonates (including undecyl derivatives) as inert ingredients in pesticides. The findings indicated that these compounds do not pose significant risks to human health or the environment when used according to guidelines .

Case Study 2: Oil Recovery

In a series of field tests for surfactant-enhanced oil recovery, benzenesulfonic acid was injected into contaminated groundwater sites. Results showed a marked increase in hydrocarbon recovery rates compared to traditional methods, demonstrating its effectiveness as a surfactant in environmental remediation efforts .

Safety and Environmental Impact

Benzenesulfonic acid derivatives are generally considered low in toxicity, with an LD50 greater than 2000 mg/kg indicating a high safety margin for handling . Moreover, they are biodegradable and do not degrade into harmful byproducts like benzene, which enhances their appeal for environmentally conscious applications.

Mechanism of Action

The mechanism of action of benzenesulfonic acid, undecyl-, ammonium salt involves its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for better interaction between hydrophobic and hydrophilic substances. This property is crucial in its applications as a detergent and emulsifier. The molecular targets include lipid membranes and proteins, where it disrupts hydrophobic interactions and enhances solubility .

Comparison with Similar Compounds

Research Findings and Industrial Relevance

- Surface Activity : In protein studies, ammonium salts of sulfonic acids (e.g., ANS in ) modify protein hydrophobicity, highlighting their role in biochemical research.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing benzenesulfonic acid, undecyl-, ammonium salt with high purity?

- Methodology : The synthesis typically involves sulfonation of undecylbenzene using concentrated sulfuric acid, followed by neutralization with ammonium hydroxide. Key steps include:

- Sulfonation : React undecylbenzene with sulfuric acid at 80–100°C for 4–6 hours under controlled agitation.

- Neutralization : Slowly add ammonium hydroxide to the sulfonated product to achieve pH 6.5–7.5, ensuring excess ammonia is removed via vacuum distillation .

- Purification : Recrystallization from ethanol-water mixtures or column chromatography (e.g., silica gel with methanol/chloroform eluent) improves purity. Monitor via HPLC-MS for residual sulfonic acid or unreacted precursors .

Q. Which analytical techniques are most effective for characterizing benzenesulfonic acid, undecyl-, ammonium salt?

- Recommended Techniques :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the alkyl chain length and sulfonate group position (δ 7.5–8.0 ppm for aromatic protons; δ 50–60 ppm for sulfonate carbons).

- Mass Spectrometry (MS) : High-resolution ESI-MS detects the molecular ion peak at m/z 375.397 (C₁₈H₃₃NO₃S) and fragmentation patterns for structural validation .

- FT-IR : Peaks at 1180–1200 cm⁻¹ (S=O stretching) and 1040 cm⁻¹ (S-O symmetric stretching) confirm sulfonate functionality .

Q. What are the primary research applications of this compound in academic settings?

- Key Applications :

- Surfactant Studies : Used to investigate micelle formation, critical micelle concentration (CMC), and interfacial tension reduction in colloid chemistry. Adjust alkyl chain length to study structure-property relationships .

- Environmental Chemistry : Acts as a model compound for studying anionic surfactant degradation pathways in wastewater treatment systems .

Advanced Research Questions

Q. How can researchers resolve contradictions in environmental toxicity data for this compound?

- Data Conflict Analysis :

- Short-Term vs. Long-Term Toxicity : reports interim health-based ESLs of 50 µg/m³ (short-term) and 5 µg/m³ (long-term) for particulate matter. Discrepancies may arise from varying test conditions (e.g., aerosol vs. dissolved phases).

- Mitigation Strategy : Conduct parallel assays under standardized OECD guidelines (e.g., Test No. 201: Daphnia magna immobilization) to compare acute vs. chronic effects. Cross-validate with QSAR models for surfactant toxicity prediction .

Q. What experimental designs are optimal for assessing endocrine disruption potential?

- Protocol Design :

- In Vitro Assays : Use ERα/ERβ luciferase reporter gene assays (OECD TG 455) to screen for estrogen receptor binding. Include positive controls (e.g., 17β-estradiol) and negative controls (DMSO).

- In Vivo Models : Zebrafish embryo toxicity tests (FET) to evaluate developmental effects linked to endocrine pathways. Measure vitellogenin levels via ELISA as a biomarker .

Q. How does the compound’s stability under extreme conditions impact experimental reproducibility?

- Degradation Pathways :

- Thermal Stability : Decomposes above 200°C, releasing SO₃ and ammonium vapors. Use TGA-DSC to monitor thermal breakdown.

- Photolysis : UV-Vis studies (λ = 254 nm) show 30% degradation in 72 hours, forming benzene derivatives and sulfate ions. Include light-protected controls in long-term studies .

- Mitigation : Store at 4°C in amber vials under nitrogen atmosphere to minimize oxidation and hydrolysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.